Tert-butyl N-(2-chloro-1-phenylethyl)carbamate
CAS No.:
Cat. No.: VC20374442
Molecular Formula: C13H18ClNO2
Molecular Weight: 255.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18ClNO2 |
|---|---|
| Molecular Weight | 255.74 g/mol |
| IUPAC Name | tert-butyl N-(2-chloro-1-phenylethyl)carbamate |
| Standard InChI | InChI=1S/C13H18ClNO2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,16) |
| Standard InChI Key | WHKTWKHXOIOGAT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CCl)C1=CC=CC=C1 |
Introduction
Tert-butyl N-(2-chloro-1-phenylethyl)carbamate is an organic compound belonging to the class of carbamates, which are derivatives of carbamic acid. This compound is characterized by the presence of a tert-butyl group, a phenylethyl moiety, and a chlorine atom attached to the ethyl chain. Its molecular structure suggests potential applications in synthetic organic chemistry and pharmaceutical development.
Synthesis
Tert-butyl N-(2-chloro-1-phenylethyl)carbamate can be synthesized via a multi-step reaction sequence involving:
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Carbamoylation Reaction: A reaction between tert-butyl chloroformate and an amine derivative (e.g., 2-chloro-1-phenylethylamine).
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Purification: Techniques such as recrystallization or column chromatography are employed to isolate the product.
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Optimization: Reaction conditions (e.g., solvents, temperature, and catalysts) can significantly affect yield and purity.
This synthesis method highlights the utility of tert-butyl chloroformate as a key reagent in introducing the carbamate functionality.
Applications
Tert-butyl N-(2-chloro-1-phenylethyl)carbamate has potential applications in:
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Pharmaceutical Chemistry: Carbamates are often used as prodrugs or intermediates in drug synthesis due to their stability and ability to release active amines under physiological conditions.
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Synthetic Organic Chemistry: The compound's reactivity makes it useful for constructing more complex molecules.
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Biological Studies: It may serve as a precursor for compounds with biological activity, such as enzyme inhibitors or receptor ligands.
Analytical Data
The characterization of tert-butyl N-(2-chloro-1-phenylethyl)carbamate involves various techniques:
| Technique | Observation |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Signals corresponding to tert-butyl, phenyl, and chloroethyl groups are observed. |
| Infrared Spectroscopy (IR) | Peaks associated with , , and bonds confirm the structure. |
| Mass Spectrometry (MS) | Molecular ion peak at 255 m/z confirms molecular weight. |
| Elemental Analysis | Matches theoretical composition of . |
Safety and Handling
As with most organic compounds containing reactive groups like chlorine:
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Toxicity: Handle with care as it may cause irritation or toxicity upon inhalation or skin contact.
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Storage: Store in a cool, dry place away from moisture and light to prevent degradation.
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Disposal: Follow standard protocols for disposing of organic chemicals.
Future Research Directions
Further exploration of tert-butyl N-(2-chloro-1-phenylethyl)carbamate could involve:
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Biological Activity Screening: Testing its efficacy as a pharmaceutical intermediate or active compound.
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Reaction Optimization: Developing greener or more efficient synthetic routes.
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Derivatives Development: Modifying its structure for enhanced properties or novel applications.
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